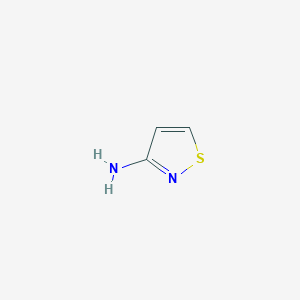
Isothiazol-3-amine
Descripción general
Descripción
Isothiazol-3-amine is a chemical compound with the molecular formula C3H4N2S and a molecular weight of 100.14 . It contains a total of 10 bonds, including 6 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), and 1 Isothiazole .
Synthesis Analysis
Isothiazol-3-amine can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides. These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Other routes have been developed, including addition of thiocyanate to propargyl amides .Molecular Structure Analysis
The molecular structure of Isothiazol-3-amine includes a five-membered ring, a primary amine (aromatic), and an Isothiazole . The average mass is 100.142 Da and the monoisotopic mass is 100.009521 Da .Chemical Reactions Analysis
Isothiazol-3-amine is known for its remarkable antifungal and antibacterial properties, being extensively used as biocides in a variety of industrial water treatment applications for the control of microbial growth and biofouling .Physical And Chemical Properties Analysis
Isothiazol-3-amine is a chemical compound with the molecular formula C3H4N2S and a molecular weight of 100.14 .Aplicaciones Científicas De Investigación
Biocides
Isothiazol-3-ones, which include Isothiazol-3-amine, are known for their remarkable antifungal and antibacterial properties. They are extensively used as biocides in a variety of industrial water treatment applications for the control of microbial growth and biofouling .
Cosmetics
Isothiazol-3-amine is used in cosmetics due to its bacteriostatic and fungiostatic activity. It helps in preserving the product and extending its shelf life by preventing the growth of harmful microorganisms .
Antibacterial Agent
Isothiazol-3-amine has been found to have potent antibacterial activity. It has been used in the design and synthesis of analogues that have shown significant antibacterial activity against Escherichia coli (E. coli) BL21 (NDM-1) and clinical strain E. coli HN88 .
Antifungal Agent
In addition to its antibacterial properties, Isothiazol-3-amine also exhibits antifungal activity. This makes it a valuable compound in the development of antifungal agents .
Antiviral Agent
Isothiazol-3-amine and its derivatives have been found to exhibit antiviral properties. This makes them potential candidates for the development of new antiviral drugs .
Anti-inflammatory Agent
Isothiazol-3-amine has been found to exhibit anti-inflammatory activity. This makes it a potential candidate for the development of new anti-inflammatory drugs .
Anticancer Agent
Isothiazol-3-amine and its derivatives have been found to exhibit anticancer properties. This makes them potential candidates for the development of new anticancer drugs .
Protease Inhibitors
Isothiazol-3-amine has been described to act as inhibitors of proteases for the treatment of anxiety and depression .
Mecanismo De Acción
Target of Action
Isothiazol-3-amine, a derivative of isothiazolinone, primarily targets enzymes with thiols at their active sites . These enzymes play a crucial role in various biological processes, including antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Mode of Action
The mode of action of Isothiazol-3-amine involves the formation of mixed disulfides upon interaction with these thiol-containing enzymes . This interaction inhibits the life-sustaining enzymes, thereby exhibiting its biocidal activity .
Biochemical Pathways
The biochemical pathways affected by Isothiazol-3-amine are primarily those involving the targeted thiol-containing enzymes. The inhibition of these enzymes disrupts the normal functioning of these pathways, leading to the compound’s antimicrobial and antifungal effects .
Pharmacokinetics
It is known that isothiazolinones, in general, have a low molecular weight, which allows them to penetrate the skin .
Result of Action
The result of Isothiazol-3-amine’s action at the molecular and cellular level is the inhibition of microbial growth and biofouling . This makes it an effective biocide in various industrial water treatment applications .
Action Environment
The action, efficacy, and stability of Isothiazol-3-amine can be influenced by various environmental factors. For instance, its (photo)chemical stability can be affected by exposure to light . Moreover, its use is restricted by EU legislation due to its potential ecotoxicological hazards and its ability to cause skin irritations and allergies .
Safety and Hazards
Isothiazol-3-amine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
1,2-thiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c4-3-1-2-6-5-3/h1-2H,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCKMNAVTMOAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511108 | |
| Record name | 1,2-Thiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiazol-3-amine | |
CAS RN |
4592-62-5 | |
| Record name | 1,2-Thiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for these compounds in reducing gastric acid secretion?
A1: Research indicates that certain derivatives of isothiazol-3-amine, specifically those with a thieno[3,4-d]isothiazol-3-amine 1,1-dioxide core structure, act as potent histamine H2-receptor antagonists. [, , , ] This means they block the action of histamine at the H2 receptors in the stomach, which are responsible for stimulating acid production. []
Q2: Can you provide an example of a specific isothiazol-3-amine derivative and its demonstrated antisecretory activity?
A2: N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]thieno[3,4-d]isothiazol-3-amine 1,1-dioxide (commonly referred to as Wy-45,662) is a potent example. [, ] In preclinical studies, it effectively inhibited basal acid secretion in rats, as well as histamine-stimulated and food-stimulated acid secretion in dogs. []
Q3: Are there any structural modifications that have been shown to significantly influence the antisecretory activity of these compounds?
A3: Yes, research suggests that even slight structural alterations can significantly impact activity. For instance, N-benzylation of Wy-45,662, resulting in Wy-46,499, led to a shift in its mechanism of action. [] While Wy-45,662 primarily acts as an H2-receptor antagonist, Wy-46,499 demonstrated a post-H2-receptor mechanism, inhibiting forskolin-stimulated acid secretion. [] This highlights the importance of structure-activity relationships in this class of compounds.
Q4: Have any studies explored potential resistance mechanisms to these compounds?
A4: While the provided research doesn't delve into specific resistance mechanisms, it's important to note that the development of resistance is a common challenge with many drug classes, especially those targeting receptors. Further investigation is needed to explore the potential for resistance development with prolonged exposure to isothiazol-3-amine derivatives.
Q5: How does the in vitro activity of these compounds translate to in vivo models?
A5: Studies using isolated rat gastric mucosal cells demonstrate that compounds like Wy-45,662 can effectively suppress histamine-stimulated acid production. [] This in vitro activity translates well to in vivo models, as demonstrated by the compound's ability to inhibit acid secretion in rats and dogs under various stimulatory conditions. [] This suggests that these compounds hold promise for potential therapeutic applications.
Q6: Were any alternative synthetic routes explored for the synthesis of these compounds?
A6: Yes, researchers have investigated different synthetic pathways for specific derivatives. For example, a convenient synthesis of N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]thieno[3,4-d]isothiazol-3-amine 1,1-dioxide hydrochloride, a potent antisecretory agent, has been described. [, , , ] This exploration of alternative synthetic routes is crucial for optimizing large-scale production and potentially reducing costs.
Q7: What is the significance of researching the structure-activity relationships of these compounds?
A7: Understanding the structure-activity relationship is vital for optimizing the potency, selectivity, and ultimately, the therapeutic potential of these compounds. [] By identifying the specific structural features that contribute to their antisecretory activity, researchers can design more effective and potentially safer drugs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





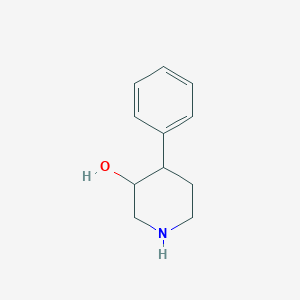


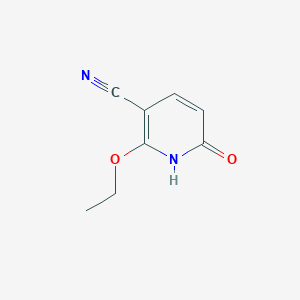
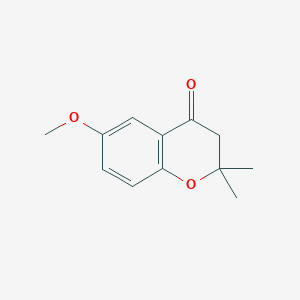

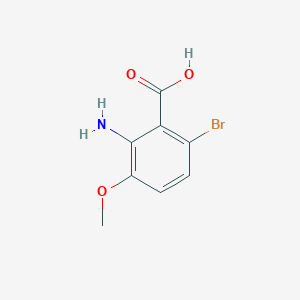
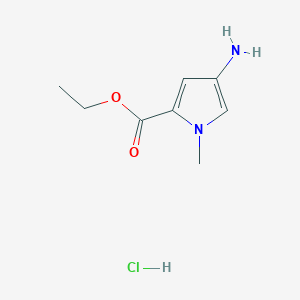

![2-[2-(Methylsulfanyl)phenyl]acetic acid](/img/structure/B1281578.png)

